molecular formula C17H11Cl2NO2 B2818564 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 862677-09-6

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B2818564
CAS RN: 862677-09-6
M. Wt: 332.18
InChI Key: ULBAOSPTEYDMEE-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a specialty product used in proteomics research . It has a molecular formula of C16H9Cl2NO2 and a molecular weight of 318.15 .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical techniques. For instance, the synthesis of 2-(4-Chlorophenyl)-N-methylacetamide, a related compound, involves the use of 4-chlorophenyl acetic acid, anhydrous toluene, anhydrous DMF, and SOCl2 . The reaction is exothermic and requires careful temperature control .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and require careful control of conditions. For example, the reaction of 2-(4-Chlorophenyl)-N-methylacetamide with Eaton’s reagent leads to the formation of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one . The reaction is exothermic and requires careful temperature control .

Scientific Research Applications

Antibacterial Agents

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid and its derivatives have shown promising results in the field of antibacterial agents. Studies have indicated that certain derivatives of this compound exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to form various supramolecular complexes. These complexes involve classical hydrogen bonds as well as other noncovalent interactions, leading to the formation of binary organic acid–base adducts with structural significance (Zhang et al., 2014).

Catalytic Reduction

The compound has applications in the field of catalysis, specifically in the reduction of nitroarenes and azaaromatic compounds. Using formic acid and a ruthenium catalyst, various derivatives can be reduced to their corresponding aminoarenes and other reduced forms, showing the compound's versatility in chemical synthesis (Watanabe et al., 1984).

Photolabile Protecting Group

Derivatives of 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid have been explored as photolabile protecting groups for carboxylic acids. These compounds have shown potential for use in vivo due to their increased solubility, low fluorescence, and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Cocrystals and Stereochemistry

The compound has been studied for its role in forming cocrystals, particularly involving diastereoisomers. These studies contribute to our understanding of molecular interactions and stereochemical properties relevant to pharmacology and materials science (Linden et al., 2006).

Optoelectronic Properties

Research on derivatives of this compound has included exploration of their optoelectronic properties. This includes studies on nonlinear and charge transport properties, indicating potential applications in materials science and electronics (Irfan et al., 2020).

Glycine Site Antagonism

2-Carboxy derivatives of this compound have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, indicating potential applications in neurological research and therapeutics (Carling et al., 1992).

Mass Spectrometry

The compound has been involved in mass spectrometry studies, particularly in the gas phase reaction of substituted isoquinolines to carboxylic acids. This research has implications for the analysis of drug candidates and metabolites in clinical and forensic settings (Thevis et al., 2008).

Future Directions

The future directions for research on 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid could include further exploration of its potential applications in proteomics research , as well as a more detailed investigation of its physical and chemical properties, synthesis methods, and safety profile. Additionally, studies could be conducted to determine its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-3-2-4-13(19)16(12)20-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBAOSPTEYDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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